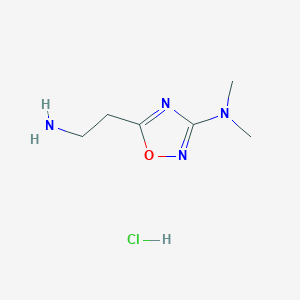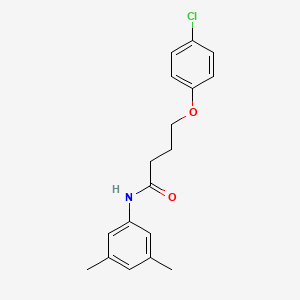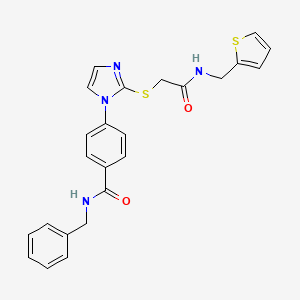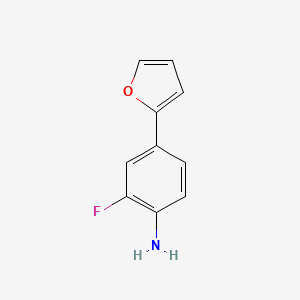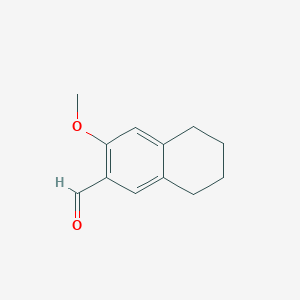
3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is a chemical compound that is structurally related to tetrahydronaphthalene derivatives. These derivatives are of significant interest due to their potential biological activities and their use as precursors in the synthesis of various pharmacologically active compounds. The compound is not directly mentioned in the provided papers, but its structural analogs have been studied for their synthesis methods, atropisomeric relationships, and biological activities .
Synthesis Analysis
The synthesis of related tetrahydronaphthalene derivatives has been reported using different starting materials and reaction conditions. For instance, 5,6,7,8-tetrahydronaphthalen-1-amine has been used as a precursor for the synthesis of thiazolidinones and benzothiazepinones, employing a one-pot reaction with mercaptoacetic acid and arenealdehydes . Another synthesis approach for a dopaminergic derivative involved a multi-step process starting from 2-naphthoic acid, which included bromination, esterification, and Birch reduction among other steps . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde.
Molecular Structure Analysis
The molecular structure of tetrahydronaphthalene derivatives has been characterized using techniques such as GC-MS, NMR, and X-ray diffraction studies . The atropisomerism phenomenon, which is the existence of stereoisomers that are interconverted by rotation about a single bond, has been observed in some thiazolidin-4-ones derived from tetrahydronaphthalene . This suggests that 3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde may also exhibit atropisomerism, depending on its substitution pattern and the steric hindrance around the rotational bond.
Chemical Reactions Analysis
Tetrahydronaphthalene derivatives have been shown to undergo various chemical reactions, leading to the formation of compounds with different functional groups and biological activities. For example, 2-acetyl-5,6,7,8-tetrahydronaphthalene reacted with aromatic aldehydes to produce cyanopyridones, which were further modified to yield thioxopyridine and pyrazolopyridine derivatives . These reactions demonstrate the chemical versatility of tetrahydronaphthalene derivatives and suggest that 3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde could also participate in similar reactions to yield a variety of functionalized compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde are not directly reported in the provided papers, the properties of similar compounds can be inferred. Tetrahydronaphthalene derivatives are generally lipophilic and exhibit moderate to good solubility in organic solvents. The presence of a methoxy group and a carbaldehyde functional group in the compound would influence its polarity, boiling point, and reactivity. The antioxidant activity of some pyrazolopyridine derivatives indicates that the substitution pattern on the tetrahydronaphthalene core can significantly affect the biological properties of these molecules .
Applications De Recherche Scientifique
Chemical Synthesis and Medicinal Chemistry
- The compound is a key intermediate in the stereoselective synthesis of nature-identical compounds, exemplified by the synthesis of (−)-(S,S)-7-hydroxycalamenal in high enantiomeric purity. This process involves catalytic enantioselective hydrogenation using chiral Ru complexes and induced crystallization for optical purity enhancement (Benincori et al., 2005).
- It serves as a precursor for biologically active compounds, like dopaminergic 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, showcasing its importance in drug development (Öztaşkın, Göksu & SeÇen, 2011).
- Its derivatives are used in the synthesis of 5-hydroxytryptamine receptor agonists, highlighting its role in the development of neurotransmitter-related drugs (Orsini, Sello, Travaini & Gennaro, 2002).
Material Science and Organic Chemistry
- It finds application in the synthesis of organic photovoltaic cells, demonstrating its potential in renewable energy technologies (Lee et al., 2008).
- The compound is involved in the preparation of π-conjugated polymers, indicating its utility in the development of advanced materials with unique optical and electronic properties (Kubo et al., 2005).
- Its derivatives are synthesized for studying molecular electrostatic potential (MESP), non-linear optical (NLO) properties, and UV-VIS spectroscopy, contributing to the understanding of molecular dynamics and structure-property relationships (Arivazhagan, Kavitha & Subhasini, 2014).
Safety And Hazards
- Safety information and hazards associated with this compound would require specific data from reliable sources.
- Always handle chemicals with proper precautions and refer to safety data sheets (SDS) for detailed safety information.
Orientations Futures
- Investigate potential applications of this compound in pharmaceuticals, fragrances, or other fields.
- Explore its biological activities and potential therapeutic properties.
Please note that this analysis is based on available information, and further research may be necessary to uncover additional details about this compound. If you have any specific questions or need further clarification, feel free to ask!
Propriétés
IUPAC Name |
3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPYTUGHWZINMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCCC2=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

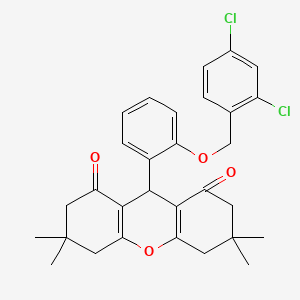
![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2518336.png)
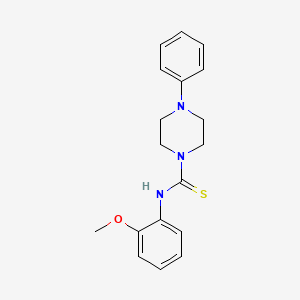
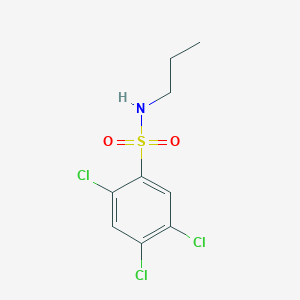
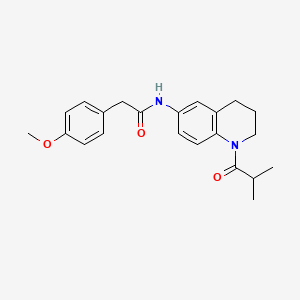
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2518344.png)
![3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518345.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine](/img/structure/B2518346.png)
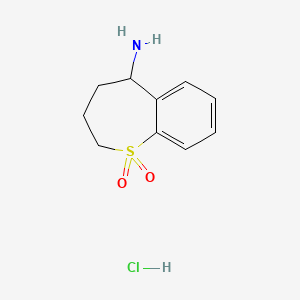
![cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine](/img/structure/B2518348.png)
